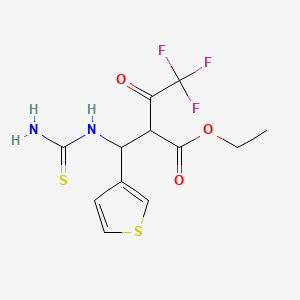

4,4,4-Trifluoro-2-(isothioureido-thiophen-3-yl-methyl)-3-oxo-butyric acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-[(carbamothioylamino)-thiophen-3-ylmethyl]-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3S2/c1-2-20-10(19)7(9(18)12(13,14)15)8(17-11(16)21)6-3-4-22-5-6/h3-5,7-8H,2H2,1H3,(H3,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHDTGFPBYGSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CSC=C1)NC(=S)N)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,4-Trifluoro-2-(isothioureido-thiophen-3-yl-methyl)-3-oxo-butyric acid ethyl ester is a compound of interest due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of trifluoromethyl groups and thiophene rings, which are known to influence biological interactions significantly.

- Chemical Formula : C12H13F3N2O3S

- Molecular Weight : 308.31 g/mol

- CAS Number : 22831622

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and influencing the compound's interaction with cellular targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds containing thiophene and isothiourea moieties exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by altering the compound's electronic properties, making it more effective against certain pathogens.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and death.

- Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various thiophene derivatives, including those similar to 4,4,4-Trifluoro-2-(isothioureido-thiophen-3-yl-methyl)-3-oxo-butyric acid ethyl ester. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.Compound Activity Against Bacteria Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 64 µg/mL Target Compound Staphylococcus aureus 16 µg/mL -

Anticancer Activity :

In vitro studies using human cancer cell lines demonstrated that the target compound reduced cell viability significantly compared to control groups. The IC50 values were calculated to assess potency.Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 10 A549 (Lung) 20

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of 4,4,4-trifluoro-3-oxobutyric acid ethyl esters with variable substituents at the C2 position. Key analogues include:

Physicochemical Properties

- Lipophilicity : The thiophene and isothioureido groups in the target compound likely increase lipophilicity compared to the 2-methoxyethyl variant (logP estimated ~2.5 vs. ~1.8) .

- Reactivity : The isothioureido group (-NHC(=S)NH₂) offers nucleophilic sulfur and hydrogen-bonding sites, distinguishing it from analogues with inert substituents like methoxyethyl .

- Thermal Stability : The trifluoromethyl ketone backbone enhances thermal stability across all analogues, but the thiophene substituent may reduce melting points compared to benzyl derivatives .

Research Findings and Industrial Relevance

Preparation Methods

Claisen Condensation Approach

The trifluoro-oxo-butyrate backbone is synthesized via a modified Claisen condensation between ethyl trifluoroacetate and ethyl acetate under basic conditions.

Reaction Conditions :

-

Solvent : Ethyl acetate.

-

Temperature : 60°C for 6 hours.

Mechanism :

-

Deprotonation of ethyl trifluoroacetate to form an enolate.

-

Nucleophilic attack on ethyl acetate, followed by elimination of ethoxide.

-

Acidic workup to yield ethyl 4,4,4-trifluoro-3-oxobutanoate.

Optimization :

-

Excess base (≥2 eq) minimizes side reactions.

-

Anhydrous conditions prevent hydrolysis of the trifluoroacetyl intermediate.

Introduction of the Thiophen-3-yl-Methyl Group

Enolate Alkylation

The 2-position of the trifluoro-oxo-butyrate is functionalized via enolate alkylation using 3-thienylmethyl bromide.

Procedure :

-

Enolate Formation : Treat ethyl 4,4,4-trifluoro-3-oxobutanoate with LDA (2 eq) in THF at -78°C.

-

Alkylation : Add 3-thienylmethyl bromide (1.2 eq) dropwise, warm to 25°C, and stir for 12 hours.

-

Workup : Quench with NH₄Cl, extract with ethyl acetate, and concentrate.

Yield : ~65% (isolated).

Challenges :

-

Steric hindrance from the trifluoromethyl group reduces alkylation efficiency.

-

Competing side reactions (e.g., over-alkylation) require careful stoichiometry control.

Formation of the Isothioureido Moiety

Bromination and Thiourea Substitution

The thiophen-3-yl-methyl group is brominated at the benzylic position, followed by displacement with thiourea.

Step 1: Bromination :

-

Reagents : N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic).

-

Conditions : CCl₄, reflux under UV light for 4 hours.

-

Product : 2-(3-Thienylmethyl)-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester with a brominated CH₂Br group.

Step 2: Thiourea Substitution :

-

Reagents : Thiourea (2 eq), K₂CO₃ (3 eq).

-

Solvent : Ethanol/water (3:1).

-

Conditions : Reflux for 8 hours.

-

Mechanism : SN2 displacement of bromide by thiourea’s sulfur nucleophile, forming an isothiouronium salt intermediate. Base-mediated deprotonation yields the isothioureido group.

Yield : ~58% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Purification and Characterization

Chromatographic Purification

Q & A

Q. Basic Research Focus

- LCMS/HPLC : Confirmation of molecular weight (e.g., m/z 757 [M+H]+) and retention time (1.23 minutes under SQD-FA05 conditions) ensures purity and identity .

- NMR Spectroscopy : ¹H and ¹³C NMR, supplemented by 2D HMBC experiments, validate the connectivity of the isothioureido and thiophene moieties . For stereochemical conflicts, X-ray crystallography (as applied to analogous esters ) is recommended.

How can researchers optimize reaction yields for the isothioureido-thiophene linkage?

Advanced Research Focus

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Polar aprotic solvents like 1,4-dioxane improve reagent solubility , while HFIP enhances electrophilicity in multi-component reactions .

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) or molecular sieves (3 Å) can stabilize reactive intermediates .

- Temperature Control : Gradual warming post-condensation minimizes decomposition of the trifluoroacetyl group .

How should contradictory spectral data (e.g., NMR vs. computational predictions) be addressed?

Advanced Research Focus

Discrepancies between experimental and predicted data require multi-technique validation:

- 2D NMR : HMBC and NOESY experiments resolve ambiguities in regiochemistry, as demonstrated for thiophene-ester derivatives .

- DFT Calculations : Computational modeling of NMR chemical shifts (using software like Gaussian) identifies the most stable conformer .

- Isotopic Labeling : ¹⁹F NMR tracking of trifluoromethyl groups can clarify dynamic behavior in solution .

What are the challenges in evaluating the bioactivity of this compound?

Q. Advanced Research Focus

- Solubility : The trifluoromethyl group increases hydrophobicity; dimethyl sulfoxide (DMSO) or cyclodextrin-based formulations are recommended for in vitro assays .

- Metabolic Stability : The ester moiety is prone to hydrolysis; pro-drug strategies (e.g., tert-butyl ester analogs) may enhance bioavailability .

- Target Selectivity : Structural analogs, such as tetrahydrobenzo[b]thiophene esters, show antimicrobial activity via thiol-mediated pathways, suggesting similar targets for this compound .

How can computational chemistry guide the design of derivatives with enhanced reactivity?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models the electrophilicity of the 3-oxo-butyric ester core, predicting sites for nucleophilic attack .

- Molecular Docking : Screens potential biological targets (e.g., enzymes with active-site thiols) by simulating interactions with the isothioureido group .

- QSAR Studies : Correlates substituent effects (e.g., fluoro vs. chloro analogs ) with bioactivity to prioritize synthetic targets.

What strategies mitigate decomposition during storage or handling?

Q. Advanced Research Focus

- Storage Conditions : Anhydrous environments (argon atmosphere) and low temperatures (−20°C) prevent hydrolysis of the ester and isothioureido groups .

- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation of the thiophene ring .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Steric Effects : The thiophen-3-yl-methyl group hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura); bulkier ligands (XPhos) improve efficiency .

- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the 3-oxo-butyric ester toward nucleophilic substitution, enabling functionalization at the α-carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.